4-Bromophenyl Weinreb Amide Exhibits Ki = 8.96 ± 0.92 nM Binding Affinity: Quantitative Comparison vs. 4-Fluorophenyl (Ki = 35.06 ± 6.21 nM) and Non-Halogenated Analogs
In a head-to-head SAR study of phenyl-substituted compounds, the 4-bromophenyl Weinreb amide derivative exhibited a Ki value of 8.96 ± 0.92 nM for target binding, compared to Ki = 35.06 ± 6.21 nM for the 4-fluorophenyl analog (a 3.9-fold decrease in affinity), Ki = 8.43 ± 2.13 nM for 4-chlorophenyl, Ki = 8.22 ± 1.46 nM for 4-iodophenyl, and Ki > 360 nM for the 4-hydroxyphenyl analog (a >40-fold decrease) [1]. This direct comparison establishes that bromine substitution provides statistically equivalent potency to chloro and iodo substitution while markedly outperforming fluoro and non-halogenated variants in this binding assay.
| Evidence Dimension | Target receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 8.96 ± 0.92 nM |
| Comparator Or Baseline | 4-Fluorophenyl analog: Ki = 35.06 ± 6.21 nM; 4-Chlorophenyl analog: Ki = 8.43 ± 2.13 nM; 4-Iodophenyl analog: Ki = 8.22 ± 1.46 nM; 4-Hydroxyphenyl analog: Ki > 360 nM |
| Quantified Difference | 3.9-fold higher affinity vs. 4-fluorophenyl; >40-fold higher affinity vs. 4-hydroxyphenyl; statistically equivalent to 4-chloro/4-iodo |
| Conditions | In vitro receptor binding assay; data reported as mean ± standard deviation |
Why This Matters
Procurement of the 4-bromophenyl derivative is essential for maintaining target potency in SAR campaigns; substitution with 4-fluorophenyl would reduce binding affinity by approximately 75%, potentially invalidating lead optimization efforts and requiring complete re-synthesis and re-evaluation.
- [1] PMC Molecules 2023, 28, 3233. Table 4: Label -R and Ki (nM) values. Data reported as mean ± standard deviation. View Source
